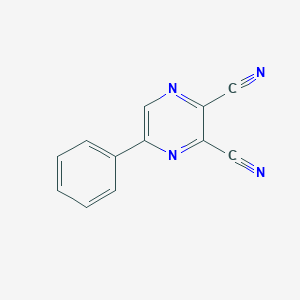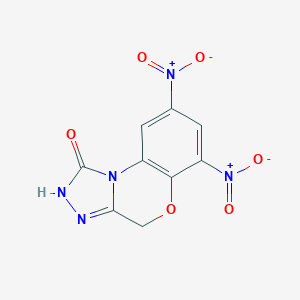![molecular formula C9H10N4O2S B184932 (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid CAS No. 41266-71-1](/img/structure/B184932.png)
(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C9H10N4O2S . It has a molecular weight of 238.27 g/mol .
Synthesis Analysis
A simple and green methodology has been developed for the on water synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo [4,3-a]pyrimidines . Oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones of different aldehydes was achieved in good to excellent yield using iodobenzene diacetate at room temperature .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: InChI=1S/C9H10N4O2S/c1-5-3-6 (2)13-8 (10-5)11-12-9 (13)16-4-7 (14)15/h3H,4H2,1-2H3, (H,14,15) . The Canonical SMILES representation is: CC1=CC (=NC2=NN=C (N12)SCC (=O)O)C .Physical And Chemical Properties Analysis
This compound has a molecular weight of 238.27 g/mol . It has an XLogP3-AA value of 1.8, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Applications
1,2,3-Triazole and 1,2,4-triazole derivatives have shown potent antibacterial activity against various strains, including Staphylococcus aureus. These compounds act as inhibitors of crucial bacterial enzymes, such as DNA gyrase and topoisomerase IV, showcasing their potential in addressing antibiotic resistance and developing new antibacterial agents (Li & Zhang, 2021).
Chemical Sensing and Optical Applications
Pyrimidine derivatives are highlighted for their use in chemical sensing due to their ability to form coordination and hydrogen bonds. This makes them excellent candidates for developing optical sensors with applications in detecting ions and molecules, suggesting potential for the specified compound in creating novel sensors (Jindal & Kaur, 2021).
Drug Development and Pharmacological Interest
Triazole derivatives are well-studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities. The versatility of triazole chemistry allows for the development of new drugs with improved efficacy and reduced side effects, indicating potential pharmaceutical applications for the compound (Ferreira et al., 2013).
Antifungal and Antioxidant Properties
The biological features of new 1,2,4-triazole derivatives have been explored, revealing their antimicrobial, antifungal, and antioxidant capabilities. These findings suggest the compound's potential in developing new antifungal agents and antioxidants for use in medicine and agriculture (Ohloblina, 2022).
Eco-friendly Synthetic Processes
Advancements in the synthesis of triazoles using eco-friendly procedures highlight the growing importance of sustainable chemistry. Eco-friendly methods for triazole synthesis, including the use of water as a solvent and renewable catalysts, point towards environmentally sustainable approaches in chemical manufacturing and pharmaceutical synthesis (de Souza et al., 2019).
Orientations Futures
The 1,2,4-triazolo [1,5-a]pyrimidine scaffold, to which this compound belongs, has found numerous applications in medicinal chemistry . Further hit-to-lead optimization studies revealed that replacement of the purine ring with the TP could significantly boost in vitro biological activity while maintaining physicochemical properties in promising ranges .
Propriétés
IUPAC Name |
2-[(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2S/c1-5-3-6(2)13-8(10-5)11-12-9(13)16-4-7(14)15/h3H,4H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCPCFQTVGRJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351629 |
Source


|
| Record name | (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41266-71-1 |
Source


|
| Record name | (5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)


![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)

![1'-Methylspiro[2,5,6,7-tetrahydrofuro[2,3-f]indole-3,4'-piperidine]](/img/structure/B184864.png)


![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)
![3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B184872.png)

